molecular formula C15H13ClN2O3 B5545752 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea

Cat. No. B5545752
M. Wt: 304.73 g/mol
InChI Key: GCKPAUPOIGRZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, appetite, and other physiological processes. URB597 has been studied for its potential therapeutic applications in pain management, anxiety, depression, and addiction.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a related compound, has been degraded using electro-Fenton systems, demonstrating the potential for environmental detoxification of persistent antimicrobials in water sources (Sirés et al., 2007).

Cytotoxicity and DNA-Topoisomerase Inhibitory Activity

New asymmetric ureas and thioureas have shown significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006).

Cytokinin Activity in Plant Growth

N-phenyl-N'-(4-pyridyl)urea derivatives have been synthesized and tested for cytokinin activity, demonstrating the potential for enhancing plant growth and development (Takahashi et al., 1978).

Green Reduction of Nitroanilines

A green approach for synthesizing N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, has been reported, highlighting an environmentally friendly method for chemical synthesis (Zhong et al., 2020).

Crystal Structure of Insecticides

Studies on the crystal structure of benzoylphenylurea insecticides have revealed insights into their mode of action, potentially guiding the development of more effective pest control agents (Cho et al., 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKPAUPOIGRZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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